1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-20-13-5-4-12(8-14(13)21(2)27(20,23)24)19-17(22)18-9-11-3-6-15-16(7-11)26-10-25-15/h3-8H,9-10H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENNMMYXCMPGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a thiadiazole derivative. The presence of these functional groups is believed to contribute to its biological activity.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₂O₄S
- Molecular Weight: 358.41 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxol moieties and evaluated their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the SRB assay. The results showed significant antitumor activity with IC₅₀ values lower than those of standard chemotherapeutic agents like doxorubicin ( ).
| Compound | IC₅₀ (HepG2) | IC₅₀ (HCT116) | IC₅₀ (MCF-7) |
|---|---|---|---|
| Test Compound 1 | 2.38 µM | 1.54 µM | 4.52 µM |
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
The anticancer mechanisms were explored through various assays:
- EGFR Inhibition: The compound was found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Assessment: Annexin V-FITC assays indicated that treated cells underwent apoptosis.
- Cell Cycle Analysis: The compound caused cell cycle arrest at specific phases.
- Mitochondrial Pathway Proteins: The expression levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins were altered, indicating a shift towards apoptosis ( ).
Study on Thiadiazole Derivatives
A notable case study involved synthesizing derivatives similar to our compound and evaluating their biological activities. The study demonstrated that compounds with thiadiazole rings exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-thiadiazole counterparts ( ).
Synthesis and Characterization
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure ( ).
Scientific Research Applications
Medicinal Applications
Antiviral Activity
Research has indicated that compounds containing dioxole and thiadiazole moieties exhibit significant antiviral properties. For instance, derivatives of benzo[d][1,3]dioxole have been synthesized and tested against various viral strains including HIV and HCMV. These studies suggest that the structural features of the compound enhance its ability to inhibit viral replication .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies focusing on structure-activity relationships (SAR) have shown that modifications to the dioxole and thiadiazole structures can lead to increased cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups has been correlated with enhanced activity against specific tumor types .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of this compound. Research into benzodiazepine derivatives indicates that the incorporation of dioxole structures can enhance binding affinity to GABA receptors, potentially leading to anxiolytic and anticonvulsant effects. The compound's ability to modulate neurotransmitter systems presents opportunities for developing new treatments for anxiety and seizure disorders .
Material Science Applications
Electrochemical Sensors
Recent studies have highlighted the use of benzo[d][1,3]dioxole derivatives as electrochemical sensors for detecting heavy metals. The unique electronic properties of these compounds allow for selective binding to metal ions, which can be quantitatively measured using electrochemical techniques. This application is particularly valuable in environmental monitoring and safety assessments .
Polymer Chemistry
The incorporation of benzo[d][1,3]dioxole units into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. Research indicates that these compounds can serve as effective additives in the development of high-performance polymers used in coatings and composites .
Case Study 1: Antiviral Efficacy
In a study published in 2021, a series of benzo[d][1,3]dioxole derivatives were synthesized and evaluated for their antiviral activity against HIV-1. The results demonstrated that certain modifications significantly improved efficacy compared to standard antiviral agents. The study concluded that these derivatives could serve as lead compounds for further development in antiviral drug discovery .
Case Study 2: Cancer Cell Line Testing
A comprehensive evaluation of various substituted benzo[d][1,3]dioxole derivatives was conducted using different cancer cell lines (e.g., MCF-7, HeLa). The findings revealed a strong correlation between specific structural modifications and increased cytotoxicity. This research underscores the potential of these compounds in developing targeted cancer therapies .
Q & A
Q. What are the optimized synthetic routes for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea?
The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Formation of the benzo[d][1,3]dioxole moiety via cyclization of catechol derivatives with formaldehyde.
- Step 2 : Preparation of the 1,3-dimethyl-2,2-dioxido-benzo[c][1,2,5]thiadiazole core through sulfonamide oxidation or condensation of thioamide precursors.
- Step 3 : Coupling the two moieties using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions to form the urea linkage.
Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–25°C), and purification via column chromatography .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and urea bond formation. For example, the urea NH proton appears as a broad singlet near δ 8.5–9.0 ppm.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 456.12).
- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the sulfone and dioxole groups .
- HPLC : Ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains. Standardize protocols using CLSI guidelines for MIC determinations.
- Structural Analogues : Compare activity profiles of derivatives (e.g., replacing the benzodioxole with thiophene reduces antimicrobial potency but enhances kinase inhibition) .
- Solubility Factors : Use co-solvents (e.g., DMSO/PBS mixtures) to maintain compound stability in aqueous media. Validate via UV-Vis spectroscopy .
Q. What experimental designs are effective for elucidating the compound’s mechanism of action against enzymatic targets?
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities for targets like COX-2 or β-lactamases. Focus on hydrogen bonding with the urea group and π-π stacking with aromatic rings .
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH for proteases) to measure IC values. Include positive controls (e.g., aspirin for COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
Q. How do structural modifications to the benzodioxole or thiadiazole moieties impact bioactivity?
- Benzodioxole Substitution : Replacing the methylenedioxy group with methoxy (e.g., 3,4-dimethoxy) enhances blood-brain barrier penetration but reduces metabolic stability .
- Thiadiazole Modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 5-position increases electrophilicity, improving kinase inhibition but raising cytotoxicity risks.
- Urea Linker Optimization : Replacing urea with thiourea decreases solubility but enhances antimicrobial activity against Gram-positive pathogens .
Methodological Considerations Table
| Parameter | Recommendation | Reference |
|---|---|---|
| Synthesis Yield | 55–70% via stepwise coupling; improve with microwave-assisted synthesis | |
| Purity Threshold | >95% (HPLC) for in vitro assays | |
| Storage Conditions | -20°C under argon; avoid aqueous buffers for >1 week | |
| In Vivo Dosing | 10–50 mg/kg (mouse models) in PEG-400/water (1:1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
